REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=O.[C:5]([O-])([O-])=O.[OH:9][OH:10].OO.OO.[Na+].[Na+].[Na+].[Na+].[C:19](Cl)(=[O:23])[CH:20]([CH3:22])[CH3:21].[C:25](Cl)(F)(F)[C:26](Cl)(Cl)F>>[C:19]([O:9][O:10][C:1](=[O:4])[CH:25]([CH3:26])[CH3:5])(=[O:23])[CH:20]([CH3:22])[CH3:21] |f:0.1.2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C(F)(Cl)Cl)(F)(F)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting slurry is stirred magnetically for 223 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a pad of Drierite® on glass wool
|
Type
|
WASH
|
Details
|
washing through with fresh CFC-113
|
Type
|
WASH
|
Details
|
The peroxide solution is washed three times with ˜60 ml of water
|
Type
|
WASH
|
Details
|
The water wash may
|
Type
|
CUSTOM
|
Details
|
have removed residual inorganic peroxide
|
Type
|
FILTRATION
|
Details
|
missed by the Drierite® filtration
|
Type
|
CUSTOM
|
Details
|
was destroyed by hydrolysis
|
Reaction Time |
223 min |
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)(=O)OOC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |